molecular formula C18H20FN5O B608657 5-[(7S)-3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole CAS No. 1313498-08-6

5-[(7S)-3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole

Cat. No. B608657
M. Wt: 341.39
InChI Key: NPRJTKMKUYJGAL-LBPRGKRZSA-N
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Description

The compound contains several functional groups including a triazolo[4,3-a]pyridine ring, a fluorophenyl group, and an oxadiazole ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimidinones .

Scientific Research Applications

Synthesis and Biological Assessment

  • The compound is part of a set of fused heterocyclic 1,2,4-triazoles notable for their diverse biological properties. A method for synthesizing these compounds, including those with a 1,2,4-oxadiazole cycle, has been developed. These compounds have shown a range of biological activities in pharmacological assessments (Karpina et al., 2019).

Synthesis and Antitumor Activity

  • Novel 1,2,4-oxadiazole natural product analogs bearing the compound's core structure were synthesized and tested for antitumor activity. One of these compounds exhibited significant potency against a variety of cell lines in vitro (Maftei et al., 2013).

Antimicrobial Activities

  • Synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide was performed, leading to compounds with antimicrobial properties. These compounds, related to the core chemical structure, demonstrated good to moderate antimicrobial activity (Bayrak et al., 2009).

Novel Oxadiazole Derivatives

  • A series of N- and S-substituted 1,3,4-oxadiazole derivatives were synthesized, some of which are related to the core compound. These derivatives showed potential in various chemical and biological applications, demonstrating the versatility of this chemical framework (El‐Sayed et al., 2008).

Antibacterial Activity

  • Novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles were synthesized and screened for antibacterial activity, showing the potential of these compounds in developing new antibacterial agents. This underscores the significance of the core structure in medicinal chemistry (Reddy et al., 2013).

properties

IUPAC Name

5-[(7S)-3-tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O/c1-18(2,3)17-22-21-14-10-12(8-9-24(14)17)16-20-15(23-25-16)11-4-6-13(19)7-5-11/h4-7,12H,8-10H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRJTKMKUYJGAL-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N1CCC(C2)C3=NC(=NO3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN=C2N1CC[C@@H](C2)C3=NC(=NO3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(7S)-3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(7S)-3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-[(7S)-3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
5-[(7S)-3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole
Reactant of Route 4
5-[(7S)-3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
5-[(7S)-3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole
Reactant of Route 6
5-[(7S)-3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole

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